5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a fluorine atom at the 5-position and an N-methyl group linked to an azetidin-3-yl moiety. The azetidine ring is further substituted with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group.
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8/c1-20(13-10(14)4-15-7-16-13)9-5-21(6-9)12-3-2-11-18-17-8-22(11)19-12/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRNLKZYECNVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are structurally similar, can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biological Activity
5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H13FN6 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | This compound |
This structure incorporates a pyrimidine core and a triazole-pyridazine moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
-
Antimicrobial Activity
- Studies have shown that triazole derivatives can inhibit various bacterial strains. For example, the related compound 5-fluoro-1,3-oxazine demonstrated significant inhibitory effects against Staphylococcus faecium and Escherichia coli with ID50 values of M and M respectively . This suggests that the target compound may also possess antimicrobial properties.
-
Anti-inflammatory Effects
- Pyrimidine derivatives have been noted for their anti-inflammatory activities. For instance, compounds similar to the target compound demonstrated inhibition of COX enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported as low as , indicating potent anti-inflammatory potential .
-
Cytotoxicity Against Cancer Cells
- The potential cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, certain triazole derivatives showed selective toxicity towards leukemia cells with ID50 values around M . This raises the possibility that the target compound could exhibit similar anticancer properties.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs suggest:
- Inhibition of Enzymatic Pathways : Many compounds in this class inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cellular Signaling : The triazole ring may interfere with signaling pathways critical for cell survival and growth.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of various related compounds:
- A study on substituted pyrimidine derivatives found significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from to . This suggests a potential pathway for developing treatments for resistant infections.
- Another research effort focused on the synthesis and evaluation of novel triazole derivatives reported promising results in inhibiting COX enzymes and reducing inflammation in vivo models .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Modifications: Pyrimidine and Triazolo-Pyridazine Variations
Compound A : N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 2198739-99-8)
- Structural Difference : Replaces the 5-fluoro group on pyrimidin-4-amine with a 4-(trifluoromethyl) group on pyrimidin-2-amine.
- The pyrimidin-2-amine positioning may alter binding interactions compared to the 4-amine derivative .
- Molecular Formula : C₁₄H₁₃F₃N₈ (MW 350.30).
Compound B : N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2198157-17-2)
- Structural Difference : Adds a methyl group to the triazolo-pyridazine core and substitutes the pyrimidine’s 6-position with trifluoromethyl.
- Implications : Methylation on the triazolo ring could increase metabolic stability, while the trifluoromethyl group may enhance target affinity through hydrophobic interactions .
- Molecular Formula : C₁₅H₁₅F₃N₈ (MW 364.33).
Heterocycle and Substituent Variations
Compound C : N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Structural Difference : Replaces the azetidine-pyrimidine system with a phenylpropyl chain and trifluoromethyl on the triazolo core.
- Implications : The phenylpropyl group may reduce solubility but improve binding to hydrophobic pockets in enzymes or receptors .
- Molecular Formula : C₁₅H₁₄F₃N₅ (MW 321.31).
Compound D : 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Advanced Pharmacological Analogues
Compound E : [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide
- Structural Difference : Incorporates a fluorinated pyrimidine and a triazole-linked pyrimidine-carboxamide.
Comparative Analysis Table
*Molecular weight calculated based on formula derived from IUPAC name.
Key Research Findings and Hypotheses
- Fluorine vs.
- Azetidine Rigidity : The azetidine ring in the target compound and analogues (A, B) likely enforces conformational restraint, optimizing binding to flat enzymatic active sites (e.g., kinases) .
- Triazolo-Pyridazine vs. Triazolo-Pyrimidine : The triazolo[4,3-b]pyridazine core (target compound, A, B) may exhibit stronger π-π stacking in hydrophobic pockets compared to triazolo[1,5-a]pyrimidine (Compound D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
